REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7](Br)=[N:6][C:5]([Br:9])=[CH:4][N:3]=1.[CH:10]1([NH2:13])[CH2:12][CH2:11]1>>[Br:9][C:5]1[N:6]=[C:7]([NH:13][CH:10]2[CH2:12][CH2:11]2)[C:2]([NH2:1])=[N:3][CH:4]=1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=C(N=C1Br)Br
|
Name
|
|
Quantity
|
1.4 mL
|
Type
|
reactant
|
Smiles
|
C1(CC1)N
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C1(CC1)N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A glass microwave reaction vessel
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was sealed under argon
|
Type
|
TEMPERATURE
|
Details
|
the reaction was heated at 120° C. for 30 min in the microwave
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
Excess cyclopropylamine was removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in MeOH
|
Type
|
CUSTOM
|
Details
|
evaporated onto silica gel
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography (Isco (40 gram))
|
Type
|
WASH
|
Details
|
eluting with EtOAc:hexanes (0:1→1:2)
|
Type
|
CUSTOM
|
Details
|
to give 740 mg (82%) of a golden-brown tar
|
Name
|
|
Type
|
|
Smiles
|
BrC1=CN=C(C(=N1)NC1CC1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |